molecular formula C14H9N3O B5780988 3-(2-furyl)-1-phenyl-1H-pyrazole-4-carbonitrile

3-(2-furyl)-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B5780988
M. Wt: 235.24 g/mol
InChI Key: IYSNAVFYDNLVGJ-UHFFFAOYSA-N
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Description

3-(2-furyl)-1-phenyl-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C14H9N3O and its molecular weight is 235.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 235.074561919 g/mol and the complexity rating of the compound is 331. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Bis-α,β-Unsaturated Ketones and Other Derivatives : 3-(2-furyl)-1-phenyl-1H-pyrazole-4-carbonitrile has been used in the synthesis of various chemical compounds, including bis-α,β-unsaturated ketones, nicotinonitrile, and dihydropyridine derivatives, which are noted for their potential antimicrobial properties (Altalbawy, 2013).
  • Crystallographic Studies : This compound has also been the subject of crystallographic studies to understand its structure and molecular orientation, which is essential for potential applications in material science and drug design (Li et al., 2012).

Biological and Medicinal Applications

  • Antimicrobial Properties : Research has indicated that derivatives of this compound exhibit antimicrobial properties, making them candidates for drug development in fighting bacterial and fungal infections (Altalbawy, 2013).
  • Antidepressant and Anticonvulsant Activities : Some derivatives have shown promising results in tests related to antidepressant and anticonvulsant activities, which could lead to the development of new treatments for mental health disorders and epilepsy (Ozdemir et al., 2007).

Industrial and Material Science Applications

  • Corrosion Inhibition : This compound has been studied for its potential as a corrosion inhibitor, particularly for protecting steel surfaces in acidic environments, which has significant implications for industrial applications (Abdel Hameed et al., 2020).

Safety and Hazards

The safety and hazards associated with “3-(2-furyl)-1-phenyl-1H-pyrazole-4-carbonitrile” would depend on its exact properties. As with any chemical, appropriate safety measures should be taken when handling it to avoid potential health risks .

Future Directions

The future directions for research on “3-(2-furyl)-1-phenyl-1H-pyrazole-4-carbonitrile” could potentially include exploring its potential uses in various fields, such as pharmaceuticals or materials science, and optimizing its synthesis process .

Properties

IUPAC Name

3-(furan-2-yl)-1-phenylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O/c15-9-11-10-17(12-5-2-1-3-6-12)16-14(11)13-7-4-8-18-13/h1-8,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSNAVFYDNLVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.